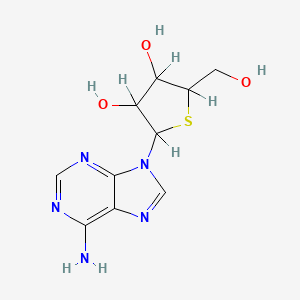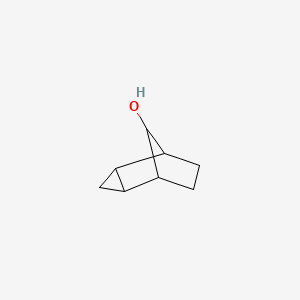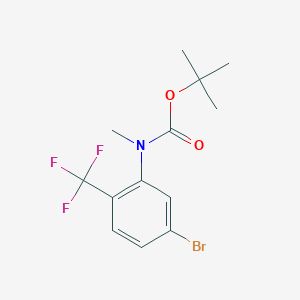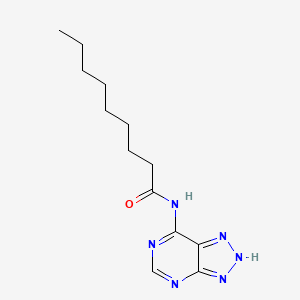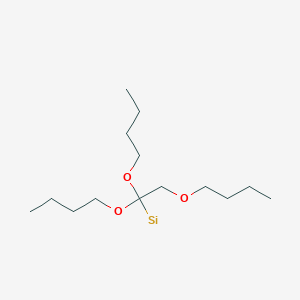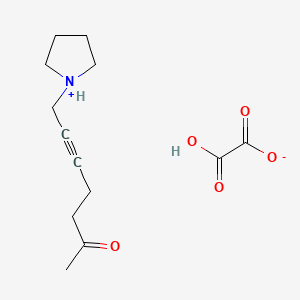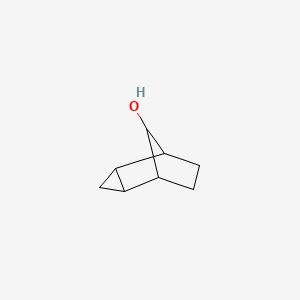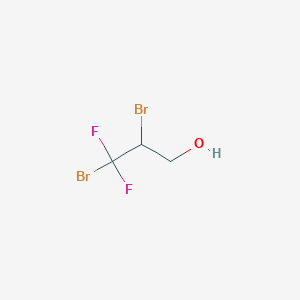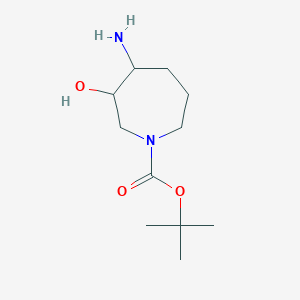
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester is a chemical compound with the molecular formula C11H21NO3. It is a derivative of azepane, a seven-membered nitrogen-containing heterocycle. The tert-butyl ester group is commonly used in organic synthesis to protect carboxylic acids during chemical reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester typically involves the protection of the amino and hydroxyl groups, followed by the introduction of the tert-butyl ester group. One common method involves the use of tert-butyl chloroformate (Boc-Cl) in the presence of a base such as triethylamine (TEA) to protect the amino group as a Boc derivative. The hydroxyl group can be protected using a silyl ether, and the carboxylic acid can be esterified using tert-butyl alcohol in the presence of a strong acid like sulfuric acid .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes using microreactor technology. This method offers advantages such as improved reaction efficiency, better control over reaction conditions, and reduced waste generation .
Análisis De Reacciones Químicas
Types of Reactions
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).
Reduction: The amino group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The tert-butyl ester group can be substituted with other ester groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: PCC in dichloromethane (DCM) at room temperature.
Reduction: LiAlH4 in ether at low temperatures.
Substitution: Nucleophiles such as alkoxides in the presence of a base like sodium hydride (NaH).
Major Products Formed
Oxidation: Formation of 4-Amino-3-oxoazepane-1-carboxylic acid tert-butyl ester.
Reduction: Formation of 4-Amino-3-hydroxyazepane-1-carboxylic acid.
Substitution: Formation of various ester derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in enzyme inhibition and protein modification.
Medicine: Investigated for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of pharmaceuticals and fine chemicals.
Mecanismo De Acción
The mechanism of action of 4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets, such as enzymes. The compound can act as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. The tert-butyl ester group may enhance the compound’s stability and bioavailability .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxyazepane-1-carboxylic acid tert-butyl ester: Similar structure but lacks the amino group.
cis-3-Amino-4-hydroxypyrrolidine-1-carboxylic acid tert-butyl ester: Contains a pyrrolidine ring instead of an azepane ring.
Uniqueness
4-Amino-3-hydroxyazepane-1-carboxylic acid tert-butyl ester is unique due to the presence of both amino and hydroxyl functional groups on the azepane ring, which allows for diverse chemical modifications and potential biological activities .
Propiedades
Fórmula molecular |
C11H22N2O3 |
|---|---|
Peso molecular |
230.30 g/mol |
Nombre IUPAC |
tert-butyl 4-amino-3-hydroxyazepane-1-carboxylate |
InChI |
InChI=1S/C11H22N2O3/c1-11(2,3)16-10(15)13-6-4-5-8(12)9(14)7-13/h8-9,14H,4-7,12H2,1-3H3 |
Clave InChI |
YLLLNYLAZHPCNH-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CCCC(C(C1)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


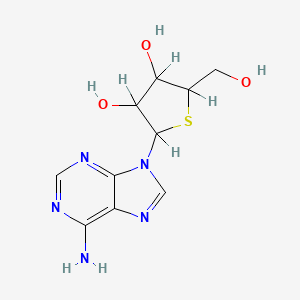
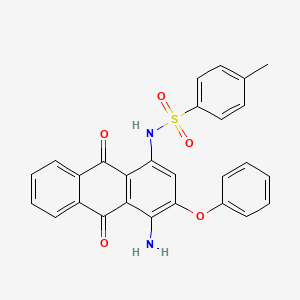

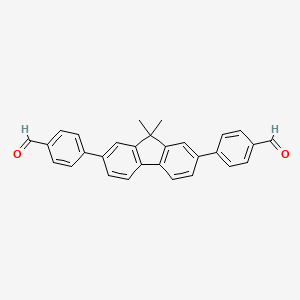
![Methyl 5-(4-fluorophenyl)-2,3-dimethyl-3H-imidazo-[4,5-b]-pyridine-7-carboxylate](/img/structure/B13730674.png)
